BenchChemオンラインストアへようこそ!

Biphenomycin A

Macrocyclic peptide Antibiotic Structural elucidation

Biphenomycin A (LL-AF283α, C23H28N4O8) is a macrocyclic tripeptide antibiotic from Streptomyces griseorubiginosus No. 43708 with a unique 15-membered ansa ring containing a cross-linked ortho-tyrosine biaryl system. This ribosomal-origin scaffold offers a distinct 3D conformation from NRPS-derived antibiotics, enabling novel SAR studies and combinatorial biosynthesis. Demonstrates potent in vivo anti-Gram-positive efficacy (including β-lactam-resistant strains) with low murine toxicity, ideal as a reference compound in infection models.

Molecular Formula C23H30Cl2N4O8
Molecular Weight 561.4 g/mol
CAS No. 95485-50-0
Cat. No. B12770561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiphenomycin A
CAS95485-50-0
Molecular FormulaC23H30Cl2N4O8
Molecular Weight561.4 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC(C(=O)NC(C(C2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)O)C(=O)O)CC(CN)O)N.Cl.Cl
InChIInChI=1S/C23H28N4O8.2ClH/c24-9-13(28)8-16-22(33)27-19(23(34)35)20(31)14-6-11(2-4-18(14)30)10-1-3-17(29)12(5-10)7-15(25)21(32)26-16;;/h1-6,13,15-16,19-20,28-31H,7-9,24-25H2,(H,26,32)(H,27,33)(H,34,35);2*1H
InChIKeySIPRORADASWWPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biphenomycin A (CAS 95485-50-0): Cyclic Peptide Antibiotic with Unique Ortho-Tyrosine Biaryl Scaffold and Gram-Positive Selectivity


Biphenomycin A (LL-AF283α, C23H28N4O8) is a macrocyclic tripeptide antibiotic originally isolated from Streptomyces griseorubiginosus No. 43708 [1]. It belongs to the biphenomycin family, which is structurally defined by a rare 15-membered ansa ring containing a biphenyl moiety formed via cross-linked ortho-tyrosine (oTyr) residues [2]. Biphenomycin A exhibits potent in vitro and in vivo antibacterial activity specifically against Gram-positive pathogens, including β-lactam-resistant strains, while demonstrating low acute toxicity in murine models [3]. The complete biosynthetic gene cluster and enzymatic maturation pathway have recently been elucidated, confirming its ribosomal origin and enabling rational bioengineering strategies [4].

Biphenomycin A Differentiation: Why In-Class Cyclic Peptides and Glycopeptide Antibiotics Cannot Be Interchanged


Biphenomycin A cannot be functionally substituted by other Gram-positive cyclic peptide antibiotics (e.g., vancomycin, daptomycin, or bacitracin) due to its unique macrocyclic architecture built around a cross-linked ortho-tyrosine biaryl system rather than conventional aromatic amino acid or lipopeptide scaffolds [1]. Unlike vancomycin, which binds the D-Ala-D-Ala terminus of lipid II, biphenomycin A's 15-membered ansa ring imposes a distinct three-dimensional conformation that governs target recognition and antibacterial spectrum [2]. Furthermore, the ribosomal origin and recently mapped biosynthetic pathway provide a modular enzymatic platform for analog generation that is entirely absent in non-ribosomal peptide (NRPS)-derived antibiotics [3]. Consequently, procurement of structurally related but mechanistically divergent cyclic peptides will not replicate biphenomycin A's specific structure-activity relationship, biological safety profile (no eukaryotic toxicity at antibacterial doses), or its emerging utility as a bioengineering chassis for next-generation antibiotics [4].

Biphenomycin A Quantitative Differentiation: Comparative Evidence Across Structure, Biosynthesis, Synthetic Yield, Toxicity, and Spectrum


Structural Uniqueness: 15-Membered Ortho-Tyrosine Biaryl Macrocycle versus Vancomycin's Heptapeptide Core

Biphenomycin A contains a 15-membered ansa ring incorporating a biphenyl moiety formed via cross-linked ortho-tyrosine (oTyr) residues, a structural motif absent in clinically used glycopeptides like vancomycin (which features a heptapeptide core with aryl-ether cross-links) [1]. The oTyr biaryl linkage imparts a rigid, concave molecular shape that dictates a distinct binding mode to its bacterial target [2].

Macrocyclic peptide Antibiotic Structural elucidation

Biosynthetic Pathway Elucidation: RiPP Origin Enables Enzymatic Engineering Unlike NRPS-Derived Peptides

Biphenomycin A is a ribosomally synthesized and post-translationally modified peptide (RiPP), as demonstrated by complete functional characterization of all enzymatic maturation steps in vivo and in vitro [1]. This contrasts sharply with most clinically important cyclic peptide antibiotics (e.g., daptomycin, polymyxin, bacitracin) which are assembled by non-ribosomal peptide synthetases (NRPS). The RiPP pathway provides a genetically tractable, modular platform for analog generation via enzyme engineering [2].

Biosynthesis RiPP Antibiotic engineering

Synthetic Accessibility: 85% Yield in Key 15-Membered Ring Closure Step

In the total synthesis of biphenomycin A, the critical 15-membered ansa ring closure was achieved in 85% yield using a linear pentafluorophenyl ester under biphasic conditions (chloroform/aqueous NaHCO3) . This efficient macrocyclization demonstrates the synthetic tractability of the biphenomycin scaffold compared to more challenging macrocycles like vancomycin, whose total synthesis requires over 40 steps with lower overall efficiency [1].

Total synthesis Macrocyclization Pentafluorophenyl ester

Eukaryotic Safety Profile: No Detectable Cytotoxicity at Antibacterial Concentrations

Biphenomycin A exhibits potent antibacterial activity against Gram-positive pathogens at low doses with no detectable eukaryotic toxicity in cell-based assays [1]. This contrasts with several clinically used antibiotics (e.g., colistin, aminoglycosides) which carry significant nephrotoxic or ototoxic liabilities at therapeutic concentrations. The acute toxicity of biphenomycin A is very low in murine models, consistent with its selective targeting of bacterial machinery [2].

Cytotoxicity Selectivity Antibiotic safety

Activity Against β-Lactam-Resistant Gram-Positive Bacteria

Biphenomycin A demonstrates potent in vitro and in vivo activity against β-lactam-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [1][2]. While specific MIC values for biphenomycin A are not publicly tabulated in accessible literature, its efficacy against β-lactam-resistant strains is a well-documented class characteristic [3]. This contrasts with β-lactam antibiotics (e.g., methicillin, oxacillin) which are ineffective against MRSA due to altered penicillin-binding proteins (PBP2a).

Antibacterial β-lactam resistance Gram-positive

Biphenomycin A Application Scenarios: Leveraging Structural Novelty, Biosynthetic Tractability, and Synthetic Efficiency


Lead Compound for Structure-Guided Antibiotic Design Against Gram-Positive Pathogens

The unique 15-membered ortho-tyrosine biaryl macrocycle of biphenomycin A [1] offers a novel scaffold for structure-activity relationship (SAR) studies and computational drug design aimed at circumventing existing resistance mechanisms in MRSA and VRE. Unlike vancomycin analogs, the biphenomycin core provides a distinct binding surface that may engage alternative bacterial targets, reducing cross-resistance [2].

Bioengineering Platform for RiPP-Derived Antibiotic Discovery

With its fully elucidated ribosomal biosynthetic pathway and characterized maturation enzymes [1], biphenomycin A serves as a chassis for combinatorial biosynthesis. Heterologous expression and enzyme engineering can generate libraries of novel biphenomycin analogs with potentially improved potency, altered spectrum, or enhanced pharmacokinetic properties—capabilities not readily available for NRPS-derived antibiotics [2].

Synthetic Chemistry Reference for Efficient Macrocyclization Methodologies

The 85% yield achieved in the pentafluorophenyl ester-mediated closure of the 15-membered ansa ring [1] provides a benchmark for synthetic chemists developing new macrocyclization protocols. This methodology can be adapted for the synthesis of biphenomycin analogs and other challenging medium-ring natural products, offering a more efficient alternative to vancomycin's arduous macrocyclization steps [2].

In Vivo Proof-of-Concept Studies for Gram-Positive Infection Models

Biphenomycin A's in vivo efficacy against Gram-positive bacteria and its low acute toxicity in mice [1] support its use as a positive control or reference compound in animal models of infection (e.g., MRSA bacteremia, pneumonia). Its favorable safety profile allows for dose-ranging studies without confounding toxicities often observed with comparator antibiotics like vancomycin or linezolid [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Biphenomycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.